N-(1-cyanocyclopentyl)-3-(trifluoromethyl)benzamide
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Overview
Description
N-(1-cyanocyclopentyl)-3-(trifluoromethyl)benzamide is an organic compound with the molecular formula C13H14F3N2O. This compound is characterized by the presence of a cyanocyclopentyl group and a trifluoromethyl group attached to a benzamide core. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclopentyl)-3-(trifluoromethyl)benzamide typically involves the reaction of 3-(trifluoromethyl)benzoic acid with 1-cyanocyclopentylamine. The reaction is carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions usually involve stirring the reactants in an organic solvent like dichloromethane at room temperature for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the continuous production of the compound under controlled conditions, improving yield and reducing production time. The use of automated reactors and real-time monitoring systems ensures consistent quality and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocyclopentyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the cyano group to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amines resulting from the reduction of the cyano group.
Substitution: Compounds where the trifluoromethyl group is replaced by other functional groups.
Scientific Research Applications
N-(1-cyanocyclopentyl)-3-(trifluoromethyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions. Its structure allows it to interact with various biological targets, making it useful in biochemical assays.
Medicine: Investigated for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclopentyl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the cyanocyclopentyl and trifluoromethyl groups enhances its binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(1-cyanocyclopentyl)benzamide
- N-(1-cyanocyclopentyl)-2-fluorobenzamide
- N-(1-cyanocyclopentyl)-4-methylbenzamide
Uniqueness
N-(1-cyanocyclopentyl)-3-(trifluoromethyl)benzamide stands out due to the presence of the trifluoromethyl group, which imparts unique chemical properties such as increased lipophilicity and metabolic stability. This makes it more suitable for certain applications compared to its analogs.
Properties
IUPAC Name |
N-(1-cyanocyclopentyl)-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O/c15-14(16,17)11-5-3-4-10(8-11)12(20)19-13(9-18)6-1-2-7-13/h3-5,8H,1-2,6-7H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMEJBDKLHKWBCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)C2=CC(=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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